molecular formula C9H17N5O B1437417 Terbutylazine-2-hydroxy CAS No. 66753-07-9

Terbutylazine-2-hydroxy

Cat. No. B1437417
CAS RN: 66753-07-9
M. Wt: 211.26 g/mol
InChI Key: OYTCZOJKXCTBHG-UHFFFAOYSA-N
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Description

Terbutylazine-2-hydroxy, also known as Hydroxyterbuthylazine, is a metabolite of the herbicide terbutylazine . It has a molecular formula of C9H17N5O and a molecular weight of 211.26 .


Molecular Structure Analysis

Terbutylazine-2-hydroxy is a diamino-1,3,5-triazine that is 1,3,5-triazin-2-ol substituted by a tert-butylamino group at position 4 and an ethylamino group at position 6 .

Scientific Research Applications

Sorption Properties of Specific Polymeric Microspheres

Specific Scientific Field

This research falls under the field of Chemistry , specifically focusing on the interaction between specific polymeric microspheres and Terbutylazine-2-hydroxy .

Summary of the Application

The research investigates the sorption properties of poly(divinylbenzene) modified in the Diels–Alder reaction towards persistent and mobile metabolites of terbuthylazine . The study aims to examine the efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on the specific adsorbent .

Methods of Application or Experimental Procedures

The batch experiments were carried out to examine the efficiency of desethyl-terbuthylazine and 2-hydroxy-terbuthylazine adsorption on the specific adsorbent . The impact of different factors on the adsorption process was also studied .

Results or Outcomes Obtained

The results fit well to a pseudo-second order kinetic model . It was confirmed that hydrogen bonds play an important role in the studied systems . Five times greater sorption of 2-hydroxy-terbuthylazine than desethyl-terbuthylazine was observed . The equilibrium data in the batch study fit the Freundlich isotherm for 2-hydroxy-terbuthylazine, and for desethyl-terbuthylazine the Temkin and Dubinin–Radushkevich models were better . The adsorption capacities obtained under dynamic conditions were comparable with batch results .

Effects on DNA Integrity in Human and Mouse Cells

Specific Scientific Field

This research falls under the field of Biomedical Sciences , specifically focusing on the effects of Terbutylazine-2-hydroxy on DNA integrity in human and mouse cells .

Methods of Application or Experimental Procedures

The research was conducted on human peripheral blood, isolated lymphocytes, and HepG2 cells exposed for 4 hours to terbuthylazine at various concentrations . The levels of DNA damage were measured using alkaline and hOGG1-modified comet assays .

Results or Outcomes Obtained

The results suggested low terbuthylazine cytotoxicity in non-target cells . Acute in vitro exposure of human lymphocytes and HepG2 cells to terbuthylazine resulted in low-level DNA instability . The mechanisms behind the DNA damage indicated that oxidative DNA damage did not prevail in the overall damage .

Safety And Hazards

According to the safety data sheet, Terbutylazine-2-hydroxy is highly flammable and toxic if swallowed or absorbed through the skin. It can cause skin and eye irritation, and it may cause dizziness, nausea, muscle weakness, narcosis, and respiratory failure if overexposed .

properties

IUPAC Name

6-(tert-butylamino)-4-(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-5-10-6-11-7(13-8(15)12-6)14-9(2,3)4/h5H2,1-4H3,(H3,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTCZOJKXCTBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)NC(=N1)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216888
Record name Hydroxyterbuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terbutylazine-2-hydroxy

CAS RN

66753-07-9
Record name Hydroxyterbuthylazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66753-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazin-2(1H)-one, 4-((1,1-dimethylethyl)amino)-6-(ethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyterbuthylazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUTYLAZINE-2-HYDROXY
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
I Bakas, N Fourati, C Zerrouki, M Seydou… - SENSORS, 2014 …, 2014 - ieeexplore.ieee.org
… class: omethoate and terbutylazine-2-hydroxy. The minimum … of omethonate and Terbutylazine-2-hydroxy was investigated … In the case of Terbutylazine-2-hydroxy, the …
Number of citations: 6 ieeexplore.ieee.org
M Giannetto, E Umiltà, M Careri - Analytica chimica acta, 2014 - Elsevier
… Selectivity studies were focused on desethylatrazine, the principal metabolite generated by long-term microbiological degradation of atrazine, terbutylazine-2-hydroxy and simazine as …
Number of citations: 39 www.sciencedirect.com
S Huntscha, HP Singer, CS McArdell, CE Frank… - … of Chromatography A, 2012 - Elsevier
… Standard solutions containing acid (atrazine-2-hydroxy, atrazine-desethyl-2-hydroxy, simazine-2-hydroxy, terbutylazine-2-hydroxy) were prepared in a separate mixture to avoid the loss …
Number of citations: 269 www.sciencedirect.com
J Krier, RR Singh, T Kondić, A Lai, P Diderich… - Environment …, 2022 - Elsevier
… ), terbutylazine-2-hydroxy (TP of terbuthylazine, terbutryn and terbumeton), terbutylazine-desethyl-2-hydroxy (a further TP of terbutylazine-desethyl and terbutylazine-2-hydroxy and thus …
Number of citations: 20 www.sciencedirect.com
A Fuhrmann, O Gans, S Weiss, G Haberhauer… - Water, Air, & Soil …, 2014 - Springer
… and terbuthylazine as well as their metabolites bentazone-methyl, chloridazon-methyl-desphenyl, chloridazon-desphenyl, terbuthylazine-desethyl and terbutylazine-2-hydroxy. …
Number of citations: 31 link.springer.com
YY Kang, SR Hwang, SK Shin, SH Koo… - Analytical Science …, 2010 - koreascience.kr
The aim of this study was to develop an analytical method for sulfonamide antibiotics (sulfadiazine, sulfamerazine, sulfamethazine, sulfamethoxazole, sulfathiazole) and their …
Number of citations: 3 koreascience.kr
N Alygizakis, T Giannakopoulos, NS Τhomaidis… - Science of The Total …, 2022 - Elsevier
The Black Sea is an important ecosystem, which is affected by various anthropogenic pressures, such as shipping activities and wastewater inputs from large coastal cities. Significant …
Number of citations: 3 www.sciencedirect.com
R Massei, W Busch, H Wolschke… - … science & technology, 2018 - ACS Publications
… The site of Cuxhaven may be seen as an exception with a mixture of five compounds, the fungicide difenoconazole and two metabolites (terbutylazine-2-hydroxy and thiacloprid amide) …
Number of citations: 49 pubs.acs.org
SK Shin, YY Kang, JS Park, SH Koo… - Analytical Science …, 2010 - koreascience.kr
Oseltamivir carboxylate (OC) and Oseltamivir ethylester (OE) were analyzed to evaluate the environmental distribution in pandemic season in Korea. The detected concentration of OE …
Number of citations: 2 koreascience.kr
D Saikia, PS Baruah, S Hasnu, S Nath, S Akhtar… - Biosci Discov, 2018 - jbsd.in
… Identification of major compounds as Aspidocarpine, Ajmaline, Harmine, Hydroquinidine, Bilobalide, 1naphthalenecarboxaldehyde, Sparteine, L-Histidine and Terbutylazine-2-hydroxy …
Number of citations: 7 jbsd.in

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